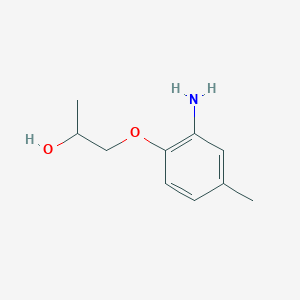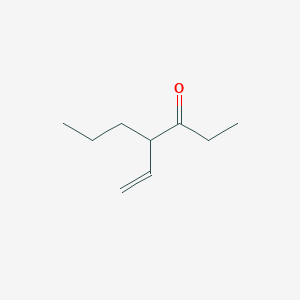![molecular formula C9H8ClNO B14319495 N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine CAS No. 105677-53-0](/img/structure/B14319495.png)
N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine is an organic compound characterized by the presence of a chlorophenyl group attached to a prop-2-en-1-ylidene moiety, which is further linked to a hydroxylamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which then undergoes dehydration to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the process more sustainable.
化学反应分析
Types of Reactions
N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted chlorophenyl derivatives.
科学研究应用
N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, it can modulate signaling pathways by binding to specific receptors, thereby influencing cellular processes .
相似化合物的比较
Similar Compounds
- N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydrazine
- N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]amine
- N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine derivatives
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
105677-53-0 |
|---|---|
分子式 |
C9H8ClNO |
分子量 |
181.62 g/mol |
IUPAC 名称 |
N-[3-(4-chlorophenyl)prop-2-enylidene]hydroxylamine |
InChI |
InChI=1S/C9H8ClNO/c10-9-5-3-8(4-6-9)2-1-7-11-12/h1-7,12H |
InChI 键 |
KBWYAIBGBKNUCN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=CC=NO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B14319421.png)
arsanium bromide](/img/structure/B14319428.png)
![[1]Benzopyrano[3,2-b][1,4]benzoxazine](/img/structure/B14319429.png)
![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)
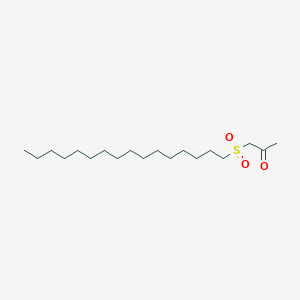
![5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one](/img/structure/B14319445.png)
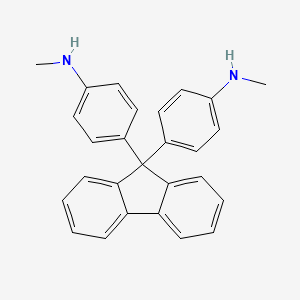
![4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14319465.png)
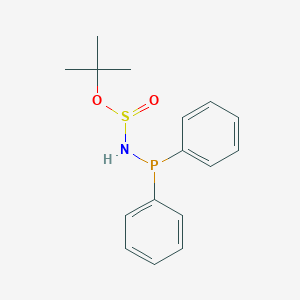
![2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide]](/img/structure/B14319481.png)
![4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B14319487.png)
